ethyl N-(1-pyrrolidinylcarbonyl)glycinate
Overview
Description
Ethyl N-(1-pyrrolidinylcarbonyl)glycinate, also known as EPCG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPCG is a glycine derivative that belongs to the class of N-acyl amino acid derivatives.
Scientific Research Applications
Ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has also been studied for its potential use in drug delivery systems and as a building block for the synthesis of novel compounds.
Mechanism of Action
The mechanism of action of ethyl N-(1-pyrrolidinylcarbonyl)glycinate is not fully understood. However, it has been proposed that ethyl N-(1-pyrrolidinylcarbonyl)glycinate may exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been shown to have anti-viral activity against the influenza virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl N-(1-pyrrolidinylcarbonyl)glycinate in lab experiments is its high purity. ethyl N-(1-pyrrolidinylcarbonyl)glycinate can be easily synthesized and purified, which makes it a suitable candidate for use in various experiments. However, one of the limitations of using ethyl N-(1-pyrrolidinylcarbonyl)glycinate is its low solubility in water. This can make it difficult to use in experiments that require aqueous solutions.
Future Directions
There are several future directions for the study of ethyl N-(1-pyrrolidinylcarbonyl)glycinate. One direction is the development of ethyl N-(1-pyrrolidinylcarbonyl)glycinate-based drug delivery systems. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been shown to have potential as a building block for the synthesis of novel compounds that can be used in drug delivery systems. Another direction is the study of ethyl N-(1-pyrrolidinylcarbonyl)glycinate in combination with other compounds. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has been found to have synergistic effects when used in combination with other compounds, such as curcumin. Finally, the study of ethyl N-(1-pyrrolidinylcarbonyl)glycinate in clinical trials is another future direction. ethyl N-(1-pyrrolidinylcarbonyl)glycinate has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, ethyl N-(1-pyrrolidinylcarbonyl)glycinate is a glycine derivative that has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. ethyl N-(1-pyrrolidinylcarbonyl)glycinate can be easily synthesized and purified, which makes it a suitable candidate for use in various experiments. However, its low solubility in water can make it difficult to use in experiments that require aqueous solutions. Further studies are needed to determine the full potential of ethyl N-(1-pyrrolidinylcarbonyl)glycinate in various fields of scientific research.
properties
IUPAC Name |
ethyl 2-(pyrrolidine-1-carbonylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)7-10-9(13)11-5-3-4-6-11/h2-7H2,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFDZYEORHKSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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